Mirabegron (m8) - 1365244-64-9

Mirabegron (m8)

Catalog Number: EVT-1448687
CAS Number: 1365244-64-9
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirabegron, chemically named 2-(2-aminothiazol-4-yl)-N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide, is a synthetic compound studied for its role as a selective β3-adrenergic receptor agonist. [] While initially investigated for its potential in treating overactive bladder syndrome, research has expanded to explore its broader metabolic effects, particularly concerning adipose tissue and glucose homeostasis. [, ]

Molecular Structure Analysis

Microcrystal electron diffraction (MicroED) analysis revealed that Mirabegron exists in two distinct conformational states (conformers) within the asymmetric unit. [] This polymorphism contributes to its low water solubility due to the internal arrangement of hydrophilic groups within the crystal lattice. [] Conformers 1 and 2 exhibit trans- and cis- forms, respectively. [] When binding to its target receptor, the β3-adrenergic receptor (β3AR), Mirabegron undergoes significant conformational changes. []

Mechanism of Action

Mirabegron functions primarily as a selective β3-adrenergic receptor (β3AR) agonist. [] It binds to β3AR, primarily found in the detrusor muscle of the bladder and adipose tissue. [, , ] This binding leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [] In the bladder, this results in detrusor muscle relaxation, increasing bladder capacity and reducing overactivity. [, ] In adipose tissue, β3AR activation by Mirabegron stimulates lipolysis and promotes the development of beige adipocytes, a type of fat cell with increased energy expenditure capacity. [, , ]

Physical and Chemical Properties Analysis

Limited information on the specific physical and chemical properties of Mirabegron is available in the provided research. One study mentions its low water solubility, attributed to the internal arrangement of hydrophilic groups within the crystal lattice. [] This characteristic is crucial for its formulation into extended-release pharmaceutical preparations. Further investigation is required for a more comprehensive analysis of its physical and chemical properties.

Overactive Bladder Treatment

Mirabegron is widely studied for its efficacy in treating overactive bladder (OAB) symptoms. [, , , , , , , ] Research indicates its comparable effectiveness to antimuscarinic agents, with potentially fewer side effects. [, , ]

Metabolic Disorders

Preclinical and clinical studies suggest Mirabegron's potential in treating metabolic disorders like obesity and type 2 diabetes. [, , , ] Its ability to activate brown adipose tissue and promote beige adipocyte formation in white adipose tissue contributes to increased energy expenditure and improved glucose homeostasis. [, , , , ]

Emerging research suggests that Mirabegron may enhance the expulsion of ureteral stones. [, ] By relaxing the ureteral smooth muscle, it facilitates stone passage and potentially reduces associated pain. [, ]

Research Tool

Mirabegron is a valuable tool for investigating β3AR signaling pathways and their role in various physiological processes, including bladder function, adipose tissue metabolism, and cardiovascular health. [, , , ]

Therapeutic Potential in Metabolic Disorders

Further investigations are needed to determine the optimal therapeutic dose of Mirabegron for inducing beige adipocyte formation without adverse effects. [] Long-term clinical trials are crucial to confirm its efficacy and safety in treating obesity and type 2 diabetes.

Exploring Combination Therapies

Research should investigate the potential benefits and risks of combining Mirabegron with other medications, such as pioglitazone, for treating metabolic disorders. []

Investigating Off-Target Effects

Further studies are needed to fully elucidate potential off-target effects of Mirabegron, particularly concerning its interaction with muscarinic receptors and their implications for bladder and prostate function. [, ]

Developing Novel Drug Delivery Systems

Exploring novel drug delivery systems, like solid lipid nanoparticles, could enhance Mirabegron's bioavailability and therapeutic efficacy. []

Solifenacin Succinate

  • Compound Description: Solifenacin succinate is an anticholinergic medication used to treat overactive bladder (OAB) symptoms such as urgency, frequency, and urge incontinence. It acts by blocking the action of acetylcholine at muscarinic receptors in the bladder, thereby reducing bladder muscle spasms. []
  • Relevance: Solifenacin succinate and mirabegron are both commonly prescribed for the treatment of OAB, although they employ different mechanisms of action. Solifenacin succinate acts as a muscarinic antagonist, while mirabegron is a β3-adrenergic receptor agonist. [] This shared therapeutic application makes solifenacin succinate a relevant compound to mirabegron.

Tolterodine

  • Compound Description: Tolterodine is a medication used to treat overactive bladder. It is classified as a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors in the bladder. By doing so, tolterodine helps to relax the bladder muscle and reduce urinary urgency, frequency, and incontinence. []

Vibegron

  • Compound Description: Vibegron, like mirabegron, is a β3-adrenergic receptor agonist. It is approved for the treatment of overactive bladder and works by relaxing the detrusor muscle in the bladder, improving bladder storage capacity. []
  • Relevance: Vibegron is structurally related to mirabegron as both compounds belong to the class of β3-adrenergic receptor agonists. They share a similar mechanism of action, targeting the same receptor in the bladder to alleviate OAB symptoms. []

Losartan

  • Compound Description: Losartan is an angiotensin II receptor blocker (ARB) primarily used to treat hypertension (high blood pressure) and to protect the kidneys from damage due to diabetes. It works by blocking the action of angiotensin II, a hormone that constricts blood vessels. []
  • Relevance: While not directly structurally related to mirabegron, losartan was investigated in combination with mirabegron for its potential to mitigate doxorubicin-induced cardiotoxicity. The study showed that combining the two drugs improved heart function and reduced fibrosis in a rat model. [] This co-administration in a research setting makes losartan a relevant compound to consider in relation to mirabegron.

Metformin

  • Compound Description: Metformin is a medication commonly used to treat type 2 diabetes. It works by improving the body’s sensitivity to insulin and reducing glucose production in the liver. Metformin is also being investigated for potential benefits in other conditions, including weight management. []
  • Relevance: Metformin, while not structurally similar to mirabegron, was investigated in combination with mirabegron for its potential anti-obesity effects. Studies showed that the combination led to increased energy expenditure, improved glucose tolerance, and reduced weight gain in mice. [] This combined investigation makes metformin a relevant compound to mention in the context of mirabegron.

Properties

CAS Number

1365244-64-9

Product Name

Mirabegron (m8)

IUPAC Name

2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]acetic acid

Molecular Formula

C13H13N3O3S

Molecular Weight

291.325

InChI

InChI=1S/C13H13N3O3S/c14-13-16-10(7-20-13)6-11(17)15-9-3-1-8(2-4-9)5-12(18)19/h1-4,7H,5-6H2,(H2,14,16)(H,15,17)(H,18,19)

InChI Key

ZFNAUJGSRYDGNB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)CC2=CSC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.